molecular formula C5H7N3O B042944 4-Amino-6-methoxypyrimidine CAS No. 696-45-7

4-Amino-6-methoxypyrimidine

Cat. No. B042944
CAS RN: 696-45-7
M. Wt: 125.13 g/mol
InChI Key: VELRBZDRGTVGGT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Amino-6-methoxypyrimidine involves methoxylation reactions of intermediate compounds such as 2-amino-4-chloropyrimidine, which itself can be obtained through the chlorination reaction of isocytosine. This process highlights the compound's accessibility and the potential for technological innovation aimed at industrial production due to its low cost, easy process, and high yields (Ju Xiu-lian, 2009).

Molecular Structure Analysis

The molecular structure of 4-Amino-6-methoxypyrimidine and its derivatives reveals interesting hydrogen bonding and pi-stacking interactions. Studies have shown that molecules like 2-amino-4-methoxy-6-methylpyrimidine are linked by N-H...N hydrogen bonds into chains of edge-fused rings, which are further connected into sheets by aromatic pi-pi stacking interactions (C. Glidewell et al., 2003).

Chemical Reactions and Properties

Physical Properties Analysis

The physical properties of 4-Amino-6-methoxypyrimidine, such as its solubility in various organic solvents, are crucial for its application in different chemical contexts. The solubility is influenced by temperature and the nature of the solvent, providing essential data for process design and optimization (Ganbing Yao, Zhanxiang Xia, Zhihui Li, 2017).

Scientific Research Applications

  • Synthesis of Biological Screening Libraries : A study by Picazo et al. (2021) presented a method for synthesizing 4,6-diamino-5-alkoxypyrimidines, demonstrating potential for creating libraries with biological activity (Picazo et al., 2021).

  • Marine-Sourced Antibacterial Compounds : Joshi and Dodge (2021) highlighted the scalable synthesis of marine-sourced antibacterial compounds using 4-Amino-6-methoxypyrimidine (Joshi & Dodge, 2021).

  • Synthesis of Pyrimidine Derivatives : Isbècque et al. (1959) suggested potential uses for synthesizing pyrimidine derivatives using compounds like 4-Amino-6-methoxypyrimidine (Isbècque et al., 1959).

  • Synthesis of CDXCI Pyrimidine Derivatives : Okui et al. (1972) identified abnormal by-products in the synthesis of CDXCI pyrimidine derivatives, providing insights into chemical reactions involving 4-Amino-6-methoxypyrimidine (Okui et al., 1972).

  • Inhibition of Nitric Oxide Production : Jansa et al. (2014) found that 5-substituted 2-amino-4,6-dichloropyrimidines, closely related to 4-Amino-6-methoxypyrimidine, effectively inhibit immune-activated nitric oxide production (Jansa et al., 2014).

  • Influence on Hydrogen Bonding and Tautomerization : Kitamura et al. (2007) studied the hydrogen bonding and amino-imino tautomerization of compounds including amino-methoxypyrimidines, emphasizing the significant role of the methoxy group in these processes (Kitamura et al., 2007).

  • Molecular Structure Analysis : Cinar et al. (2013) provided structural and vibrational insights into 4-Amino-6-methoxypyrimidine, enhancing understanding of its electronic structure and absorption bands (Cinar et al., 2013).

  • Antimicrobial Activity : Al-Masoudi et al. (2015) synthesized new pyrimidine derivatives showing potent antibacterial and antifungal activity, indicating the potential of 4-Amino-6-methoxypyrimidine derivatives in this domain (Al-Masoudi et al., 2015).

  • Photochemical Reactions : Szabo and Berens (1975) explored the photochemical properties of 4-Amino-2-methoxypyrimidine, offering insights into its potential applications in photochemistry (Szabo & Berens, 1975).

  • Industrial Production Potential : Ju Xiu-lian (2009) reported on the synthetic innovation of 2-amino-4-methoxypyrimidine, highlighting its suitability for industrial production due to low costs and high yields (Ju Xiu-lian, 2009).

Safety And Hazards

4-Amino-6-methoxypyrimidine may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed or in contact with skin . It is recommended to avoid contact with skin and eyes, avoid breathing dust, and to use only in a well-ventilated area .

properties

IUPAC Name

6-methoxypyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O/c1-9-5-2-4(6)7-3-8-5/h2-3H,1H3,(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VELRBZDRGTVGGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20352811
Record name 4-Amino-6-methoxypyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20352811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-6-methoxypyrimidine

CAS RN

696-45-7
Record name 6-Methoxy-4-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=696-45-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-6-methoxypyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20352811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Amino-6-methoxypyrimidine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
53
Citations
W Nbili, K Kaabi, W Ferenc, B Cristovao… - Journal of Molecular …, 2017 - Elsevier
… A new Cu(II) complex with the bridge bidentate ligand 4-amino-6-methoxypyrimidine, [Cu(C … by two nitrogen atoms of two 4-amino-6-methoxypyrimidine ligands, one water oxygen atom …
Number of citations: 5 www.sciencedirect.com
MB Nasr, K Kaabi, M Zeller, W Fujita… - Chinese Chemical …, 2016 - Elsevier
… Here a new member of this family the 4-amino-6-methoxypyrimidine cuprate(II) sulfate trihydrate is presented, which has been obtained during our studies of the preparation of new …
Number of citations: 8 www.sciencedirect.com
VA Zasosov, NM Kolgina… - Pharmaceutical Chemistry …, 1974 - Springer
… 4-Amino-6-methoxypyrimidine (XV). To a solution of 24.14 g of caustic soda (98.4% pure) in 450 ml of methanol was added 38.9 g of (XIV). The mixture was boiled for 20 h. …
Number of citations: 1 link.springer.com
S Sahli, F Lefebvre, C Jelsch, C Ben Nasr… - Russian Journal of …, 2022 - Springer
… , we used mixed-salt Cu(NO 3 ) 2 and CuCl 2 to synthesize a new complex [Cu 2 Cl 1.23 (NO 3 ) 0.77 -(Ampy) 4 (H 2 O) 4 ](NO 3 ) 2 ·4H 2 O (I) with Ampy (4‑amino-6-methoxypyrimidine…
Number of citations: 1 link.springer.com
W Nbili, S Soudani, K Kaabi, M Wojtaś, V Ferretti… - Journal of Molecular …, 2017 - Elsevier
… The cobalt (II) atom is hexacoordinated to two 4-amino-6-methoxypyrimidine ligands and four … Within the organic ligand 4-amino- 6-methoxypyrimidine, an examination of the C single …
Number of citations: 2 www.sciencedirect.com
DJ Brown, T Teitei - Journal of the Chemical Society (Resumed), 1963 - pubs.rsc.org
… Methylation of 4-amino-6-methoxypyrimidine gave a single methyl derivative. The ability of this strong base to rearrange in alkali to the known 4-methoxy-B-methylamino- …
Number of citations: 3 pubs.rsc.org
T Kitamura, N Mochida, M Okita, M Motohashi… - … Acta Part A: Molecular …, 2007 - Elsevier
The hydrogen bonding and amino–imino tautomerization of the systems of 2-amino-3-methoxypyridine (2A3MOP), 2-amino-6-methoxypyridine (2A6MOP), 2-amino-6-n-propoxypyridine …
Number of citations: 10 www.sciencedirect.com
CO Johns, BM Hendrix - Journal of Biological Chemistry, 1915 - Elsevier
When 2-thio&amino-6-oxypyrimidine(I) 2 is alkylated by means of methyl iodide or dimethyl sulphate, position 2, which contains the sulphur atom, is the first to be attacked, and 2-…
Number of citations: 25 www.sciencedirect.com
J Oueslati, O Amri, E Jeanneau… - The Open …, 2008 - benthamopen.com
… Furthermore, the 4-Amino6-methoxypyrimidine is protonated in acidic solution. The bonding of the H atom to the ring N atom of 4-Amino-6methoxypyrimidine, but not to the amino N …
Number of citations: 6 benthamopen.com
A Tantivanich - 1970 - ir.library.oregonstate.edu
The reaction between 4-chloro-6-methoxy-5-nitropyrimidine and methylamine was investigated. The reaction product was identified as 4-methoxy-6-methylamino-5-nitropyrimidine from …
Number of citations: 0 ir.library.oregonstate.edu

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